REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[C:10](=[O:20])[C:11]([Cl:19])=[C:12](C(O)=O)[N:13]([CH3:15])[CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CN(C=O)C>[CH2:1]([O:8][C:9]1[C:10](=[O:20])[C:11]([Cl:19])=[CH:12][N:13]([CH3:15])[CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
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Name
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5-(Benzyloxy)-3-chloro-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid
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Quantity
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3.5 g
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Type
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reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C(C(=C(N(C1)C)C(=O)O)Cl)=O
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
|
CN(C)C=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated by rotary evaporation
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Type
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CUSTOM
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Details
|
the residue was triturated with ethyl acetate/ether
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Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=CN(C=C(C1=O)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |